molecular formula C13H25NO9 B8205381 Bocnh-peg5-acid

Bocnh-peg5-acid

Cat. No.: B8205381
M. Wt: 339.34 g/mol
InChI Key: UXAPMCOZLMZDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bocnh-peg5-acid, also known as 2,2-Dimethyl-4-oxo-3,8,11,14,17,20-hexaoxa-5-azadocosan-22-oic acid, is a heterobifunctional, PEGylated crosslinker. This compound features a carboxylic acid at one end and a Boc-protected amino group at the other. The hydrophilic polyethylene glycol (PEG) linker facilitates solubility in biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The Boc-protected amino group can be deprotected under mildly acidic conditions to yield the free amine .

Industrial Production Methods

Industrial production of Bocnh-peg5-acid involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Mechanism of Action

Bocnh-peg5-acid exerts its effects through its bifunctional nature, allowing it to act as a crosslinker. The carboxylic acid group can form covalent bonds with amine groups on target molecules, while the Boc-protected amino group can be deprotected to yield a free amine that can further react with other functional groups. This dual functionality enables the compound to facilitate the formation of complex molecular structures and enhance the solubility and stability of conjugated molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bocnh-peg5-acid is unique due to its specific PEG linker length, which provides an optimal balance between solubility and stability for various applications. Its bifunctional nature allows it to be used in a wide range of bioconjugation and chemical biology applications, making it a versatile tool in scientific research .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(carboxyamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO9/c15-12(16)11-23-10-9-22-8-7-21-6-5-20-4-3-19-2-1-14-13(17)18/h14H,1-11H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAPMCOZLMZDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCC(=O)O)NC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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